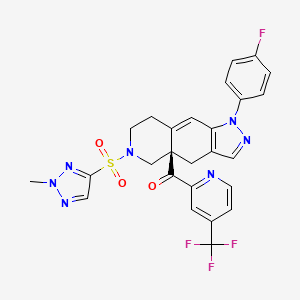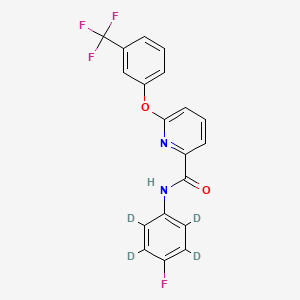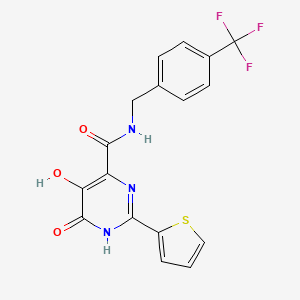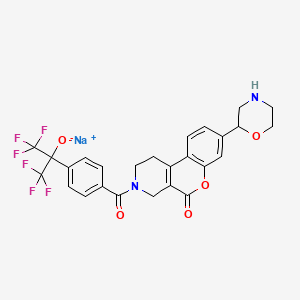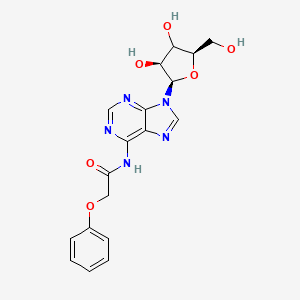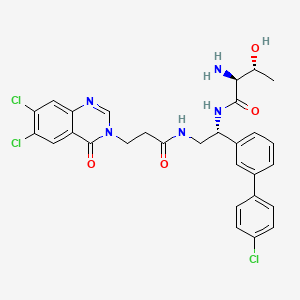
Antibacterial agent 93
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound exhibits significant antibacterial activities against both gram-positive and gram-negative bacteria . Its unique mechanism of action and broad-spectrum efficacy make it a promising candidate for combating bacterial infections, especially those caused by drug-resistant strains.
Métodos De Preparación
The synthesis of antibacterial agent 93 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Coupling: The final step involves coupling the intermediates under controlled conditions to form the desired compound. This step may require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial production methods for this compound are designed to optimize yield and reduce production costs. These methods often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Análisis De Reacciones Químicas
Antibacterial agent 93 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups of this compound, potentially altering its antibacterial properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule, enhancing its efficacy or stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Antibacterial agent 93 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminoacyl-tRNA synthetases inhibitors.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and to develop new strategies for overcoming drug resistance.
Medicine: this compound is being explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: This compound is used in the development of new antibacterial coatings and materials for medical devices and surfaces
Mecanismo De Acción
The mechanism of action of antibacterial agent 93 involves the inhibition of aminoacyl-tRNA synthetases, which are essential enzymes for protein synthesis in bacteria. By binding to these enzymes, the compound prevents the attachment of amino acids to their corresponding tRNA molecules, thereby disrupting protein synthesis and leading to bacterial cell death. This mechanism targets a critical pathway in bacterial cells, making it highly effective against a broad range of bacterial species .
Comparación Con Compuestos Similares
Antibacterial agent 93 can be compared with other aminoacyl-tRNA synthetases inhibitors, such as mupirocin and tavaborole. While all these compounds share a similar mechanism of action, this compound is unique in its broad-spectrum activity and potency against both gram-positive and gram-negative bacteria. Other similar compounds include:
Mupirocin: Primarily effective against gram-positive bacteria, particularly Staphylococcus aureus.
Tavaborole: Used mainly for treating fungal infections but also exhibits antibacterial properties.
Linezolid: A synthetic antibiotic that inhibits bacterial protein synthesis by binding to the bacterial ribosome
Propiedades
Fórmula molecular |
C29H28Cl3N5O4 |
|---|---|
Peso molecular |
616.9 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-N-[(1R)-1-[3-(4-chlorophenyl)phenyl]-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]ethyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C29H28Cl3N5O4/c1-16(38)27(33)28(40)36-25(19-4-2-3-18(11-19)17-5-7-20(30)8-6-17)14-34-26(39)9-10-37-15-35-24-13-23(32)22(31)12-21(24)29(37)41/h2-8,11-13,15-16,25,27,38H,9-10,14,33H2,1H3,(H,34,39)(H,36,40)/t16-,25+,27+/m1/s1 |
Clave InChI |
ILELKUIEOXCUBY-YDZMPMGISA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)N)O |
SMILES canónico |
CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



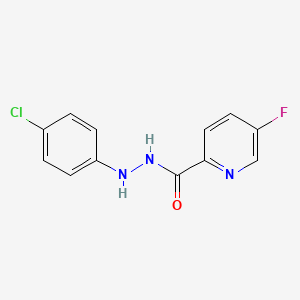
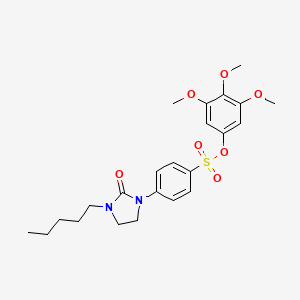

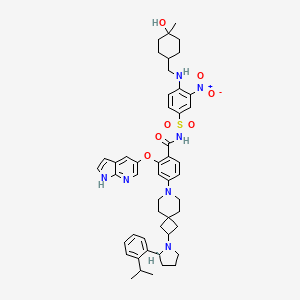
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
